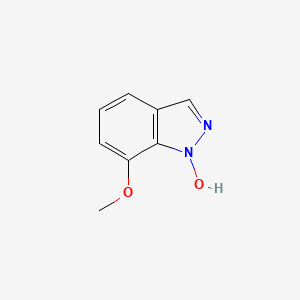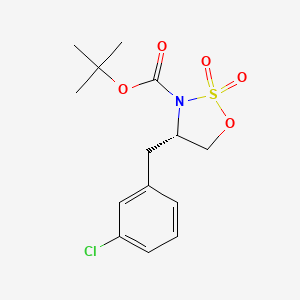
(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a synthetic compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a 1,2,3-oxathiazolidine ring, which is a five-membered heterocyclic structure containing sulfur, nitrogen, and oxygen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorobenzyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of a suitable amine with a chlorosulfonyl isocyanate. This reaction forms the core 1,2,3-oxathiazolidine structure.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the oxathiazolidine intermediate reacts with 3-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group or reduce the oxathiazolidine ring.
Substitution: The 3-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amines and reduced oxathiazolidine derivatives.
Substitution: Various substituted oxathiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and exhibit similar biological activities.
1,2,3-Triazole Derivatives: These compounds have a similar ring structure and are known for their broad range of pharmaceutical activities.
Uniqueness
(S)-3-Boc-4-(3-chlorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the oxathiazolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H18ClNO5S |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-[(3-chlorophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
CNYWLQMPLWELSQ-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



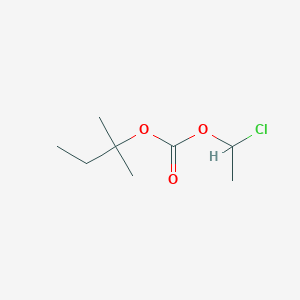
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
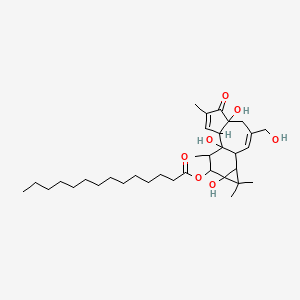
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
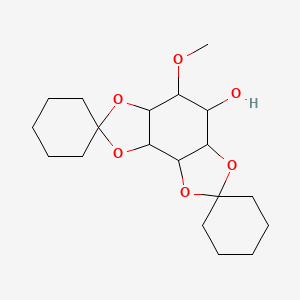

![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)

